molecular formula C10H16N2O2 B6316246 N,N'-(Butane-1,4-diyl)diacrylamide CAS No. 10405-38-6

N,N'-(Butane-1,4-diyl)diacrylamide

Cat. No.: B6316246
CAS No.: 10405-38-6
M. Wt: 196.25 g/mol
InChI Key: JKGFLKYTUYKLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-(Butane-1,4-diyl)diacrylamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(Butane-1,4-diyl)diacrylamide can be synthesized through the reaction of butane-1,4-diamine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N,N’-(Butane-1,4-diyl)diacrylamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(prop-2-enoylamino)butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFLKYTUYKLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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